1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the pyrazole ring, as well as a methylpyrazolylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of substituted anilines with chloroacetyl chloride in the presence of triethylamine and dichloromethane . The reaction is carried out under an ice-water bath to control the temperature and ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and exhibit similar chemical properties.
Pyrazole derivatives: Other pyrazole derivatives with different substituents may have varying biological activities and chemical reactivity.
Thiadiazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and one sulfur atom, offering unique chemical and biological properties
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-9(2)11(14-16)12-7-10-5-6-15(3)13-10/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
InChI Key |
PZVAGIREOYAENN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=NN(C=C2)C)C |
Origin of Product |
United States |
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